

# **ENMD-2076: A Comprehensive Kinase Selectivity Profile**

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|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
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### **Core Summary**

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor with a dual mechanism of action, targeting pathways crucial for both tumor cell proliferation and angiogenesis.[1][2] Its selectivity profile demonstrates potent inhibition against Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This unique profile has positioned ENMD-2076 as a compound of interest in the development of cancer therapeutics, with demonstrated activity in a range of solid and hematopoietic tumor models.[1]

### **Quantitative Kinase Inhibition Profile**

The inhibitory activity of ENMD-2076 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values serving as a measure of potency. The data presented below has been compiled from various in vitro kinase assays.



| Kinase Target | IC50 (nM)  | Kinase Family                   | Primary Pathway                |
|---------------|------------|---------------------------------|--------------------------------|
| Flt3          | 1.86[3][4] | Receptor Tyrosine<br>Kinase     | Angiogenesis,<br>Proliferation |
| Aurora A      | 14[2][3]   | Serine/Threonine<br>Kinase      | Cell Cycle, Mitosis            |
| Flt4/VEGFR3   | 15.9[3]    | Receptor Tyrosine<br>Kinase     | Angiogenesis                   |
| KDR/VEGFR2    | 58.2[3]    | Receptor Tyrosine<br>Kinase     | Angiogenesis                   |
| Src           | 56.4[3]    | Non-receptor Tyrosine<br>Kinase | Proliferation, Survival        |
| FGFR1         | 92.7[3]    | Receptor Tyrosine<br>Kinase     | Angiogenesis,<br>Proliferation |
| FGFR2         | 70.8[3]    | Receptor Tyrosine<br>Kinase     | Angiogenesis, Proliferation    |
| PDGFRα        | 92.7[3]    | Receptor Tyrosine<br>Kinase     | Proliferation, Angiogenesis    |
| Aurora B      | 350[2][3]  | Serine/Threonine<br>Kinase      | Cell Cycle, Mitosis            |
| c-Kit         | ~100-350   | Receptor Tyrosine<br>Kinase     | Proliferation, Survival        |
| RET           | ~1.86-120  | Receptor Tyrosine<br>Kinase     | Proliferation, Survival        |
| NTRK1/TRKA    | ~1.86-120  | Receptor Tyrosine<br>Kinase     | Proliferation, Survival        |
| CSF1R/FMS     | ~1.86-120  | Receptor Tyrosine<br>Kinase     | Proliferation, Survival        |
| LCK           | ~1.86-120  | Non-receptor Tyrosine<br>Kinase | Proliferation, Survival        |



### **Experimental Protocols**

The determination of the kinase inhibitory profile of ENMD-2076 involved several standardized in vitro assays. The following methodologies have been cited in the characterization of this compound.

### **Recombinant Enzyme Kinase Assays**

A common method for determining kinase inhibition is through cell-free assays using recombinant human kinases.

- General Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase.
- Assay Kits: Commercially available kits, such as the PanVera Z'-Lyte kinase assay kits, have been utilized.[4]
- Assay Buffer: A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM EGTA, and 0.05% Brij-35, supplemented with 2 mM DTT.[4]
- ATP Concentration: ATP concentrations are generally kept at or near the apparent Michaelis constant (Km) for each respective enzyme to ensure accurate determination of inhibitory potency.[2][4] If the apparent Km could not be reached, a concentration of 100 μM ATP was used.[2][4]
- Data Analysis: The enzyme activity is measured, and dose-response curves are generated by plotting the relative enzyme activity against a range of ENMD-2076 concentrations. These curves are then used to calculate the IC50 values.[4]

### **Kinase Profiling Services**

Broad-spectrum kinase profiling is often conducted using specialized services to assess the selectivity of the compound against a large panel of kinases.

 Service Provider: The SelectScreen kinase profiling service from Invitrogen has been employed to determine the potency of ENMD-2076 against a panel of 100 different kinases.
 [2][4]



- Screening Concentration: An initial screen is typically performed at a fixed concentration of the inhibitor (e.g., 1 μmol/L ENMD-2076) to identify kinases that are significantly inhibited.[2]
   [4]
- IC50 Determination: For kinases showing significant inhibition in the initial screen, full 10-point dose-response curves are generated to determine the precise IC50 values.[2][4]

### **Cell-Based Assays**

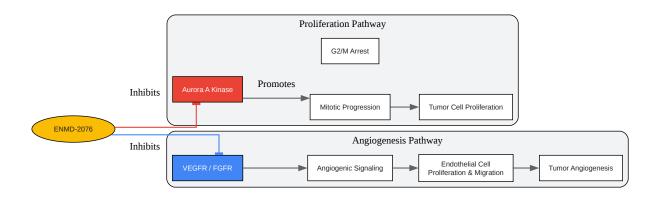
To confirm the activity of ENMD-2076 within a cellular context, assays measuring the inhibition of autophosphorylation of specific kinases in cell lines are performed.

- Flt3 Autophosphorylation: THP-1 cells, which express wild-type Flt3, were stimulated with Flt3 ligand (FL) in the presence of varying concentrations of ENMD-2076. The inhibition of Flt3 autophosphorylation was then measured to determine a cellular IC50 value.[3]
- Kit Autophosphorylation: MO7e cells were stimulated with stem cell factor (SCF) to induce Kit autophosphorylation. The inhibitory effect of ENMD-2076 on this process was quantified to derive an IC50.[3]
- VEGFR2/KDR Autophosphorylation: The ability of ENMD-2076 to inhibit the autophosphorylation of VEGFR2/KDR was also assessed in a cellular context to determine its anti-angiogenic potential at the cellular level.[3]

## Visualizations Signaling Pathways Modulated by ENMD-2076

The dual-action of ENMD-2076 is centered on its ability to interfere with two critical cancerrelated signaling cascades: proliferation driven by Aurora A kinase and angiogenesis mediated by receptor tyrosine kinases.





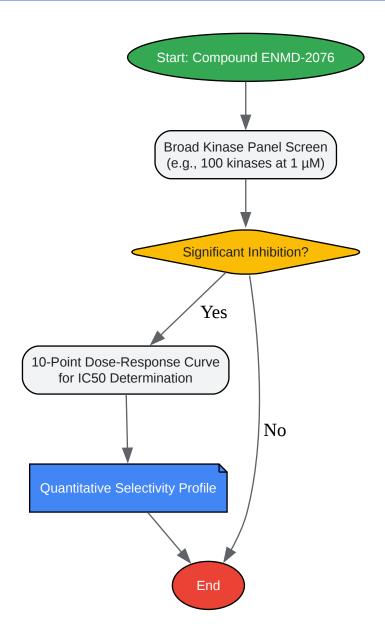
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Caption: Dual inhibitory action of ENMD-2076 on proliferation and angiogenesis pathways.

### **Experimental Workflow for Kinase Profiling**

The systematic evaluation of ENMD-2076's kinase selectivity follows a multi-step process, beginning with broad screening and culminating in precise potency determination.





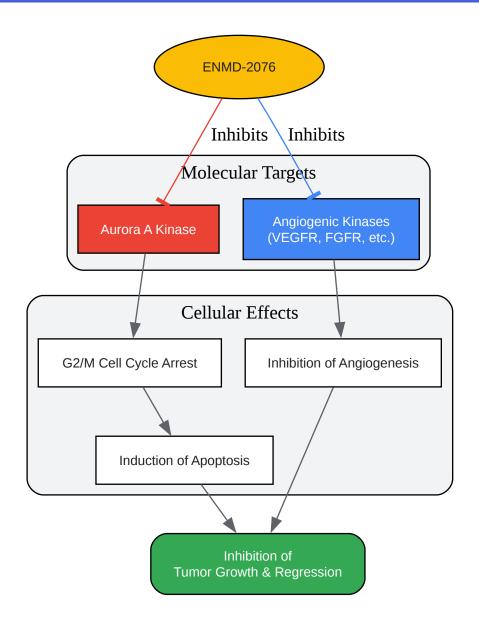
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Caption: Workflow for determining the kinase selectivity profile of ENMD-2076.

## **Logical Relationship of ENMD-2076's Therapeutic Effects**

The therapeutic rationale for ENMD-2076 is based on the logical connection between its molecular targets and the resulting anti-cancer effects observed in preclinical models.





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Caption: Logical flow from molecular targets of ENMD-2076 to its anti-tumor effects.

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### References



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